molecular formula C22H15ClF2N2 B14926508 1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B14926508
M. Wt: 380.8 g/mol
InChI Key: PAVZQPHSAFMQEO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a heterocyclic compound with a pyrazole core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science. The presence of chlorophenyl and fluorophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable chalcone with hydrazine derivatives under reflux conditions. For example, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed for several hours to yield the desired pyrazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization and chromatography, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.

Major Products:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with different functional groups.

Scientific Research Applications

1-(2-Chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: The compound’s stability and electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The presence of chlorophenyl and fluorophenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison: 1-(2-Chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole stands out due to its unique combination of chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity towards certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H15ClF2N2

Molecular Weight

380.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H15ClF2N2/c1-14-21(15-6-10-17(24)11-7-15)26-27(20-5-3-2-4-19(20)23)22(14)16-8-12-18(25)13-9-16/h2-13H,1H3

InChI Key

PAVZQPHSAFMQEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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